![molecular formula C14H16N2O3 B2585174 1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide CAS No. 1421522-27-1](/img/structure/B2585174.png)
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide
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Overview
Description
Synthesis Analysis
Azetidines, such as APCA, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
APCA has a molecular formula of C14H16N2O3 and a molecular weight of 260.293. It is an azetidine, a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .Scientific Research Applications
Polymer Chemistry
Aziridines and azetidines: are key building blocks in polymer chemistry due to their ring strain and reactivity. They are utilized in anionic and cationic ring-opening polymerization to produce polyamines with diverse structures and functionalities . These polymers have significant applications, including:
Medicinal Chemistry
In medicinal chemistry, azetidine derivatives are explored for their potential as small-molecule inhibitors . For instance, azetidine amides have been studied as potent inhibitors of STAT3, a protein involved in cell growth and differentiation, which is a promising target for cancer therapy .
Material Science
The aza Paternò–Büchi reaction is a method to synthesize functionalized azetidines, which are valuable in material science. This reaction is used to create azetidines that can be incorporated into various materials, enhancing their stability and functionality .
Environmental Applications
Azetidine derivatives are being investigated for environmental applications, particularly in the development of novel compounds that can inhibit harmful biological processes. For example, azetidine amides have shown potential as inhibitors of the STAT3 pathway, which could be relevant in controlling environmentally induced damage at a cellular level .
Analytical Chemistry
In analytical chemistry, azetidines serve as a basis for developing new analytical methods. Their unique chemical shifts in NMR spectroscopy make them suitable as standards or reference compounds in the analysis of complex mixtures .
Biotechnology
The field of biotechnology utilizes azetidine derivatives in the synthesis of heterocyclic amino acid derivatives . These compounds are important for creating new peptides and proteins with potential therapeutic applications .
Drug Discovery
Azetidines are incorporated into drug discovery programs due to their pharmacophore subunit, which exhibits a variety of biological activities. They are particularly valuable in the synthesis of natural and synthetic products with potential therapeutic benefits .
Future Directions
properties
IUPAC Name |
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)11-4-3-5-13(6-11)15-14(19)12-7-16(8-12)10(2)18/h3-6,12H,7-8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEWIXRBZKZUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide |
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